molecular formula C16H13ClN2O B2789313 2-[(4-Chlorophenyl)methyl]-4-methoxyquinazoline CAS No. 861208-36-8

2-[(4-Chlorophenyl)methyl]-4-methoxyquinazoline

Cat. No.: B2789313
CAS No.: 861208-36-8
M. Wt: 284.74
InChI Key: FRNDKWINYUACPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)methyl]-4-methoxyquinazoline is a heterocyclic aromatic compound that contains a quinazoline core substituted with a 4-chlorobenzyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methyl]-4-methoxyquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 4-methoxyquinazoline.

    Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 4-methoxyquinazoline in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl]-4-methoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)methyl]-4-methoxyquinazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl]-4-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl Chloride: A precursor used in the synthesis of 2-[(4-Chlorophenyl)methyl]-4-methoxyquinazoline.

    4-Methoxyquinazoline: Another precursor used in the synthesis.

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chlorobenzyl and methoxy groups enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-methoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-20-16-13-4-2-3-5-14(13)18-15(19-16)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNDKWINYUACPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.